![molecular formula C7H10N2O B1585639 (2,3-Diaminophenyl)methanol CAS No. 273749-25-0](/img/structure/B1585639.png)
(2,3-Diaminophenyl)methanol
Overview
Description
“(2,3-Diaminophenyl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The molecular structure of “(2,3-Diaminophenyl)methanol” consists of a benzene ring with two amino groups (NH2) and a methanol group (CH2OH) attached .
Physical And Chemical Properties Analysis
“(2,3-Diaminophenyl)methanol” is a compound with a molecular weight of 138.17 . It is recommended to be stored at a temperature between 2-8°C .
Scientific Research Applications
Medicine: Diagnostic Imaging Agents
(2,3-Diaminophenyl)methanol can be used in the synthesis of contrast agents for diagnostic imaging. Its amine groups can chelate metal ions, which are essential for enhancing the contrast in MRI scans .
Material Science: Polymer Synthesis
This compound serves as a monomer in the production of polymers with specific functionalities. The presence of two amine groups allows for cross-linking, which is crucial in creating strong, durable plastics and resins .
Environmental Science: CO2 Capture
Research has explored the use of amine-functionalized compounds like (2,3-Diaminophenyl)methanol in capturing carbon dioxide from industrial emissions, contributing to greenhouse gas reduction efforts .
Analytical Chemistry: Chromatography
In analytical chemistry, (2,3-Diaminophenyl)methanol can be utilized to modify chromatographic stationary phases, improving the separation of complex mixtures by enhancing selectivity towards certain analytes .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure allows it to interact with enzymes, making it a valuable tool in studying enzyme inhibition, which is fundamental in understanding metabolic pathways and developing new drugs .
Pharmacology: Drug Development
(2,3-Diaminophenyl)methanol is a potential precursor in the synthesis of pharmaceuticals. Its structure can be incorporated into larger drug molecules, contributing to the pharmacokinetic properties of new therapeutic agents .
Organic Chemistry: Synthetic Intermediate
It acts as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactive amine groups make it a versatile building block for multi-step synthetic routes .
Industrial Processes: Catalyst Design
In industrial processes, such as the production of methanol, (2,3-Diaminophenyl)methanol derivatives can be used to design catalysts that facilitate reactions under milder conditions, increasing efficiency and reducing energy consumption .
properties
IUPAC Name |
(2,3-diaminophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUDUZRLZITSTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363803 | |
Record name | (2,3-diaminophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diaminophenyl)methanol | |
CAS RN |
273749-25-0 | |
Record name | (2,3-diaminophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (2,3-diaminophenyl)methanol in the synthesis of the Zn2+ fluorescent probe?
A1: (2,3-Diaminophenyl)methanol serves as a crucial starting material in the multi-step synthesis of the Zn2+ fluorescent probe, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol. The research paper highlights its use as a precursor derived from 3-methylbenzene-1,2-diamine. The synthesis involves a series of reactions including amino protection, bromination, hydrolysis, oxidation, and condensation, ultimately leading to the target compound [].
Q2: Are there any spectroscopic data available for (2,3-diaminophenyl)methanol or its intermediates in the synthesis?
A2: While the research primarily focuses on the final Zn2+ fluorescent probe, it does mention the use of 1H-NMR to confirm the molecular structures of intermediates formed during the synthesis process []. This suggests that spectroscopic data, particularly 1H-NMR, was likely acquired for (2,3-diaminophenyl)methanol and its subsequent intermediates, although the specific data is not provided in the paper.
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